Germylene, dimethyl-

Description

Context within Group 14 Element Organometallic Chemistry

Germylenes, with the general formula R₂Ge, are the heavier analogues of carbenes (R₂C) and silylenes (R₂Si). wikipedia.org A significant distinction between these species lies in their electronic ground state. While methylene (B1212753) (CH₂) has a triplet ground state, with the singlet state being 9.0 kcal/mol higher in energy, germylenes and silylenes possess a singlet ground state. iitd.ac.in This is because the lone pair in germylenes occupies a high s-character orbital, which is relatively inert. wikipedia.org This difference in ground state multiplicity profoundly influences their chemical reactivity. iitd.ac.in

The bonding in germylenes involves a 4s²4p² valence electron configuration, leading to bond angles that deviate from the ideal 120° of sp² hybridization. For instance, the C-Ge-C bond angle in dimethylgermylene is approximately 98°, which is significantly smaller than the angle in a typical sp²-hybridized carbon center. wikipedia.org

Compared to their lighter counterpart, carbenes, which can be nucleophilic or electrophilic, heavier tetrylenes like germylenes and silylenes exhibit more ambiphilic character. escholarship.org They possess both nucleophilic (due to the lone pair) and electrophilic (due to the vacant p-orbital) properties. escholarship.org The decreased overlap between the nitrogen 2p lone pairs and the more diffuse np orbital (where n > 2) of the central atom in N-heterocyclic germylenes (NHGes) and silylenes (NHSis) makes the Group 14 center significantly more Lewis acidic than in analogous N-heterocyclic carbenes (NHCs). escholarship.org This dual character allows germylenes to activate small molecules and participate in unique catalytic cycles. wikipedia.orgescholarship.org

The dimerization of germylenes to form digermenes (R₂Ge=GeR₂) proceeds through a different mechanism than carbene dimerization. Instead of the triplet double-pairing seen with carbenes, germylene dimerization is believed to occur via two donor-acceptor adducts, resulting in a trans-bent structure. wikipedia.org

Table 1: Comparison of Divalent Group 14 Methyl Derivatives

| Property | Dimethylcarbene ((CH₃)₂C) | Dimethylsilylene ((CH₃)₂Si) | Dimethylgermylene ((CH₃)₂Ge) |

|---|---|---|---|

| Ground State | Triplet | Singlet | Singlet wikipedia.org |

| Bond Angle (X-E-X) | ~110-115° (triplet) | ~98-102° | ~98° wikipedia.org |

| Reactivity | Highly reactive, primarily as a diradical. | Reactive intermediate, ambiphilic character. | Reactive intermediate, ambiphilic character. wikipedia.orgescholarship.org |

| Dimerization Product | Alkene (C=C) | Disilene (Si=Si) | Digermene (Ge=Ge) wikipedia.org |

Significance of Dimethylgermylene as a Reactive Intermediate

Dimethylgermylene is a short-lived, highly reactive intermediate that cannot be isolated under normal conditions but can be generated in situ for subsequent reactions. rsc.org Its transient nature has been studied using techniques like laser flash photolysis, which revealed a transient absorption in cyclohexane (B81311) at 450 nm attributed to Me₂Ge. epa.gov The first spectroscopic detection of dimethylgermylene was achieved through the photolysis of its germanium analog, providing direct evidence of its existence. oup.com

The significance of dimethylgermylene lies in its versatile reactivity, primarily through insertion and addition reactions. oup.com

Insertion Reactions: Dimethylgermylene readily inserts into various σ-bonds. The mechanism of insertion into the C-Cl and C-Br bonds is proposed to be a two-step, radical abstraction-recombination process. wikipedia.org It can also insert into Si-H bonds, where studies with substituted aryldimethylsilanes suggest a nucleophilic attack by the germylene on the Si-H bond via a pentacoordinated intermediate. oup.com Mechanistic studies of these insertion reactions have been aided by techniques such as Chemically Induced Dynamic Nuclear Polarization (CIDNP). acs.org

Addition Reactions: Dimethylgermylene undergoes addition reactions with a variety of unsaturated systems. wikipedia.org While it does not react with simple alkenes, it readily adds to conjugated dienes like 2,3-dimethylbutadiene to form five-membered rings, such as 1,1,3,4-tetramethyl-1-germacyclopent-3-ene. epa.gov It also reacts with alkynes to yield vinylgermyl compounds with high regioselectivity. wikipedia.org Cycloaddition of dimethylgermylene to the C=P double bond of a phosphaalkene has been used to synthesize the first phosphagermacyclopropane. rsc.org

Group Transfer Reactions: Precursor molecules have been developed to facilitate the transfer of the dimethylgermylene group to substrates. Dibenzo-7-dimethylgermanorbornadiene, for example, serves as a source of Me₂Ge, transferring the unit to 2,3-dimethylbutadiene, a process that can be mediated by platinum complexes. mit.edunsf.gov Kinetic experiments on these systems implicate low-valent dimethylgermylene-containing species as the key reaction intermediates. mit.edunsf.gov

The reactivity of dimethylgermylene is crucial for the synthesis of more complex organogermanium compounds, including polymers and cyclic structures. tandfonline.comresearchgate.net In the absence of a trapping agent, it tends to polymerize. tandfonline.com

Table 2: Reactions of Dimethylgermylene as a Reactive Intermediate

| Reaction Type | Substrate | Product(s) | Reference |

|---|---|---|---|

| Insertion | Carbon tetrachloride (CCl₄) | Trichloromethyldimethylchlorogermane | epa.gov |

| Insertion | Aryldimethylsilanes (ArMe₂Si-H) | (Aryldimethylsilyl)dimethylgermanes | oup.com |

| [1+2] Cycloaddition | Phosphaalkene ((Me₃Si)₂C=PPh) | Phosphagermacyclopropane | rsc.org |

| [1+4] Cycloaddition | 2,3-Dimethylbutadiene | 1,1,3,4-Tetramethyl-1-germacyclopent-3-ene | wikipedia.orgepa.gov |

| Addition | Alkynes | 1,2-substituted-vinylgermyl compounds | wikipedia.org |

| Polymerization | None (in absence of reagent) | Polygermanes | tandfonline.com |

Historical Development and Evolution of Research on Dimethylgermylene

The concept of germylenes as analogues to carbenes has been a topic of interest for decades, with much of the early work focused on proving their existence and understanding their fundamental reactivity. Research into stable organogermylenes began in the 1970s. mdpi.com However, simple alkyl-substituted germylenes like dimethylgermylene proved to be highly reactive and transient.

Key milestones in the study of dimethylgermylene include:

Early Generation Methods: Initial methods to generate dimethylgermylene involved the thermal decomposition of compounds like 1,2-dichlorotetramethyldigermane or chloropentamethyldigermane at high temperatures (250°C). tandfonline.com Another significant advancement was the UV photolysis of dodecamethylcyclohexagermane, which readily eliminates Me₂Ge to yield smaller cyclogermanes. epa.gov

First Spectroscopic Observation: A pivotal moment in the field was the first spectroscopic detection of dimethylgermylene, which was achieved by the photolysis of a dibenzo-1,1,2,2,3,3-hexamethyl-1,2,3-trisilacyclohepta-4,6-diene germanium analogue. oup.com This provided direct, unambiguous evidence for its formation as a reactive intermediate.

Development of Precursors: The development of more convenient and milder precursors was crucial for advancing the study of dimethylgermylene's chemistry. Dibenzo-7-dimethylgermanorbornadiene, prepared from magnesium anthracene (B1667546) and dichlorodimethylgermane, emerged as a valuable reagent for transferring the Me₂Ge unit to various substrates under thermal or transition-metal-mediated conditions. nsf.govresearchgate.net

Mechanistic Studies: In the 1980s and 1990s, detailed mechanistic investigations began to unravel the specifics of dimethylgermylene's reactions. The use of CIDNP helped to elucidate the radical pathways involved in some insertion reactions. acs.org Kinetic studies using laser flash photolysis allowed for the measurement of reaction rates with various substrates, providing quantitative data on its reactivity. epa.govrsc.org For instance, time-resolved studies compared the reactivity of GeH₂ and GeMe₂, finding that dimethylgermylene was significantly less reactive than the parent germylene in reactions with methylgermanes. rsc.org

The evolution of research has moved from simply generating and trapping this transient species to harnessing its reactivity for targeted synthesis and exploring its potential in catalysis. wikipedia.orgchemistryviews.org

Table 3: Milestones in Dimethylgermylene Research

| Year | Milestone | Significance | Reference |

|---|---|---|---|

| 1983 | Use of 7-germanorbornadiene as a thermal source of Me₂Ge. | Provided a convenient method for generating dimethylgermylene for reactivity studies. | oup.com |

| 1983 | First spectroscopic detection of dimethylgermylene. | Provided the first direct observational evidence of the transient species. | oup.com |

| 1984 | Study of insertion reactions and their mechanisms by CIDNP. | Elucidated the radical-pair mechanisms for certain insertion reactions. | wikipedia.org |

| 1991 | Photolysis of dodecamethylcyclohexagermane to generate Me₂Ge. | Offered a photochemical route to generate and study the reactivity and spectroscopic properties of dimethylgermylene. | epa.gov |

| 2019 | Investigation of dimethylgermylene group transfer from an anthracene-based precursor. | Identified and characterized reactive intermediates in platinum-mediated group transfer reactions. | mit.edunsf.gov |

Structure

2D Structure

Properties

CAS No. |

74963-95-4 |

|---|---|

Molecular Formula |

C2H6Ge |

Molecular Weight |

102.70 g/mol |

InChI |

InChI=1S/C2H6Ge/c1-3-2/h1-2H3 |

InChI Key |

QAIUTSJMFUOGED-UHFFFAOYSA-N |

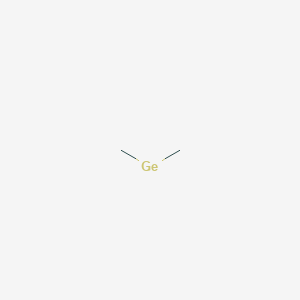

Canonical SMILES |

C[Ge]C |

Origin of Product |

United States |

Methods of Generation and Transient Detection

Thermal Generation Methodologies

Thermal methods involve the application of heat to a precursor molecule, inducing decomposition to yield dimethylgermylene. This approach often requires high temperatures and careful control of reaction conditions to favor the desired extrusion pathway over competing decomposition reactions.

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, serves as a fundamental method for generating reactive intermediates. In the context of dimethylgermylene, several precursors have been identified that release the target molecule upon heating. For instance, the pyrolysis of 7,7-dimethyl-1,4,5,6-tetraphenyl-7-germanorbornadiene has been studied as a source of dimethylgermylene. acs.org This process involves the fragmentation of the precursor to release the stable aromatic compound, tetraphenylbenzene, and the desired germylene. Another example includes the thermolysis of certain geminal diazides, which can decompose to yield dimethylgermylene, although this is more commonly initiated photochemically.

A more targeted thermal approach involves the thermolytic extrusion of dimethylgermylene from strained cyclic organogermane compounds. The release of ring strain provides a thermodynamic driving force for the reaction. A notable example is the thermolysis of overcrowded 2,3-diphenylgermirenes that bear bulky substituents on the germanium atom. researchgate.net Heating these three-membered ring compounds in a solvent like benzene (B151609) provides a mild method for generating the corresponding kinetically stabilized germylenes. researchgate.net The efficiency of this generation is often confirmed by conducting the thermolysis in the presence of a trapping agent, such as 2,3-dimethyl-1,3-butadiene, which reacts with the extruded dimethylgermylene to form a stable, easily identifiable product. researchgate.net Similarly, the thermolysis of dibenzo-7-dimethylgermanorbornadiene results in the extrusion of dimethylgermylene and the formation of anthracene (B1667546), driven by the aromatization of the anthracene fragment. acs.org

Pyrolytic Decomposition of Precursor Compounds

Photochemical Generation Methodologies

Photochemical methods utilize light energy to induce the decomposition of a precursor, often providing a cleaner and more controlled route to dimethylgermylene than thermal methods. These techniques are particularly amenable to transient detection methods like flash photolysis.

The ultraviolet (UV) photolysis of cyclic polygermanes is a well-established and efficient method for generating dimethylgermylene. When cyclic polygermanes are irradiated with UV light in a solvent like cyclohexane (B81311), they readily undergo ring contraction, extruding a dimethylgermylene unit. acs.org For example, the photolysis of dodecamethylcyclohexagermane ((Me₂Ge)₆) yields decamethylcyclopentagermane ((Me₂Ge)₅) and dimethylgermylene. acs.org Similarly, the photolysis of decamethylcyclopentagermane produces octamethylcyclotetragermane ((Me₂Ge)₄) and another equivalent of dimethylgermylene. researchgate.netrsc.org The generated germylene can then be intercepted and characterized by its reaction with various trapping agents. researchgate.netrsc.org

| Precursor | Primary Photoproducts | Reference |

|---|---|---|

| Dodecamethylcyclohexagermane | Dimethylgermylene, Decamethylcyclopentagermane | acs.org |

| Decamethylcyclopentagermane | Dimethylgermylene, Octamethylcyclotetragermane | researchgate.netrsc.org |

Anthracene-based precursors, specifically 7-germanorbornadienes, serve as effective photochemical sources of dimethylgermylene. These molecules are Diels-Alder adducts that contain a dimethylgermylene unit bridging the 9 and 10 positions of an aromatic ring system. The significant ring strain within this bicyclic framework provides a driving force for the extrusion of the germylene upon thermal or photochemical stimulation. acs.org

The thermolysis or photolysis of dibenzo-7-dimethylgermanorbornadiene leads to the retro-Diels-Alder reaction, releasing dimethylgermylene and anthracene. acs.org This reaction can be performed in the presence of a substrate to trap the germylene as it is formed. The release and aromatization of the stable anthracene molecule is a key thermodynamic driver for this process. acs.org

Laser flash photolysis (LFP) is the quintessential technique for studying transient species like dimethylgermylene. In an LFP experiment, a short, intense pulse of laser light is used to photolyze a precursor, generating a high concentration of the transient species nearly instantaneously. A second light source, a monitoring beam, is passed through the sample, and its absorption is measured over time with a fast detector. This allows for the direct observation of the transient species and the measurement of its kinetic behavior.

Dimethylgermylene generated from various precursors has been studied extensively by LFP. acs.org It exhibits a characteristic strong transient absorption in the visible region of the electromagnetic spectrum. acs.org The exact absorption maximum (λmax) can vary depending on the solvent and temperature. For example, when generated from decamethylcyclopentagermane in cyclohexane at room temperature (293 K), it shows a λmax at 490 nm. researchgate.netrsc.org When generated from 1,1-dimethyl-3-phenylgermacyclopent-3-ene in hexane (B92381), the λmax is observed at 470 nm. acs.org The decay of this absorption signal can be monitored to determine the lifetime and reaction kinetics of the germylene. In the absence of a trapping agent, it typically decays with second-order kinetics due to dimerization to form tetramethyldigermene. acs.org

By adding a quenching agent (or scavenger) to the solution, the rate of the germylene's reaction with that specific substrate can be measured. This has allowed for the determination of absolute rate constants for the reactions of dimethylgermylene with a wide variety of compounds, including hydrides, amines, alkenes, alkynes, and halogenated carbons. acs.org These kinetic studies have revealed that dimethylgermylene is a highly reactive species, with many of its reactions occurring at or near the diffusion-controlled limit. cdnsciencepub.com

| Precursor | Solvent | Temperature (K) | λmax (nm) | Reference |

|---|---|---|---|---|

| Decamethylcyclopentagermane | Cyclohexane | 293 | 490 | researchgate.netrsc.org |

| Decamethylcyclopentagermane | 3-Methylpentane | 77 | 506 | researchgate.netrsc.org |

| Dodecamethylcyclohexagermane | Cyclohexane | Room Temp. | 450 | acs.org |

| 1,1-dimethyl-3-phenylgermacyclopent-3-ene | Hexane | Room Temp. | 470 | acs.org |

Photoreactions of Anthracene-Based Dimethylgermanorbornadiene Precursors

Chemical Precursors for In Situ Generation

The choice of precursor is critical as it can influence the reaction conditions and the subsequent reactivity of the generated dimethylgermylene. Researchers have developed a range of molecular sources that decompose under thermal, photochemical, or catalytic conditions to release this highly reactive species.

Reductive Elimination Pathways Yielding Dimethylgermylene

Reductive elimination is a fundamental step in organometallic chemistry where the metal center's oxidation state decreases as a new bond forms between two ligands, which are then eliminated from the metal's coordination sphere. numberanalytics.comlibretexts.orgwikipedia.org This process is the microscopic reverse of oxidative addition. libretexts.orgwikipedia.orgilpi.com For the generation of species like dimethylgermylene, a precursor complex, often involving a transition metal, undergoes a reaction cascade that culminates in the release of Me₂Ge.

| Precursor System | Reaction Conditions | Description |

| Dibenzo-7-dimethylgermanorbornadiene (Me₂GeA) + (Ph₃P)₂Pt(C₂H₄) | THF, 23°C, then Benzene-d₆, 50°C | Oxidative addition of Pt(0) forms a metallagermacycle. Subsequent thermal treatment eliminates anthracene to generate a platinum-germylene intermediate, which releases Me₂Ge. osti.govacs.org |

Ligand Dissociation Strategies from Stable Adducts

Ligand dissociation is a more direct method for generating dimethylgermylene, involving the cleavage of bonds in a precursor molecule to release Me₂Ge. rsc.org This can be induced by heat (thermolysis) or light (photolysis).

A widely used class of precursors are strained cyclic compounds that undergo retro-Diels-Alder reactions upon heating. 7,7-dimethyl-7-germanorbornadiene and its derivatives are effective thermal sources of dimethylgermylene, decomposing to form Me₂Ge and a stable aromatic byproduct like naphthalene (B1677914) or anthracene. oup.com For instance, dibenzo-7-dimethylgermanorbornadiene (Me₂GeA) can be heated to extrude anthracene, yielding dimethylgermylene. acs.org The efficiency of this process can be enhanced by the presence of weak nucleophiles, such as pyridine, which form [2.2.3]-bicyclic adducts that facilitate the germylene transfer. osti.govacs.orgmit.edu

Photochemical methods also provide a clean route to dimethylgermylene. The photolysis of cyclic polygermanes, such as decamethylcyclopentagermane ((Me₂Ge)₅), proceeds with the extrusion of Me₂Ge to yield smaller cyclic germanes like octamethylcyclotetragermane. oup.comoup.com This method is advantageous as it can be performed at room temperature. oup.comoup.com Laser flash photolysis studies have been instrumental in detecting the transient absorption of dimethylgermylene generated from these precursors. oup.comoup.com

Dimethylgermylene can also form weak Lewis acid-base adducts with donor solvents like tetrahydrofuran (B95107) (THF) or alcohols. ox.ac.ukwikipedia.orgatlanticoer-relatlantique.calibretexts.org These complexes, while more stable than free germylene, can act as a reservoir, releasing Me₂Ge to react with various substrates. This strategy allows for the moderation of the high reactivity of the free germylene.

| Precursor | Method of Generation | Byproducts |

| 7,7-dimethyl-7-germanorbornadiene | Thermal (70°C) | Naphthalene |

| Dibenzo-7-dimethylgermanorbornadiene (Me₂GeA) | Thermal, Nucleophile-catalyzed (e.g., pyridine) | Anthracene osti.govacs.org |

| Decamethylcyclopentagermane | Photolysis (UV irradiation) | Octamethylcyclotetragermane oup.comoup.com |

| Dimethylgermylene-Lewis Base Adducts (e.g., with THF) | Dissociation from a stable complex | Lewis Base (e.g., THF) |

Reactivity and Mechanistic Pathways of Dimethylgermylene

Insertion Reactions

Dimethylgermylene readily inserts into various element-hydrogen and carbon-halogen bonds. These reactions often proceed through the formation of transient intermediates and are influenced by the electronic properties of the substrates.

The insertion of dimethylgermylene into the silicon-hydrogen (Si-H) bond of silanes has been a subject of detailed mechanistic studies. oup.com Research on the reaction of dimethylgermylene with a series of substituted aryldimethylsilanes has shown that electron-withdrawing substituents on the aryl group enhance the reaction rate. oup.comresearchgate.net This observation is supported by a Hammett correlation with a positive ρ value of 1.04, which indicates a nucleophilic attack of the germylene on the Si-H bond. oup.com

The proposed mechanism involves the formation of a pentacoordinated silicon intermediate. oup.com In this intermediate, there is little charge separation. The reaction proceeds via a three-membered ring transition state, and the stereochemistry at the silicon center is preserved. acs.org Theoretical studies using density functional theory (DFT) and ab initio molecular orbital theory have further characterized the potential energy surfaces of these insertion reactions, confirming the concerted nature of the process. acs.org

Table 1: Relative Rate Constants for the Insertion of Dimethylgermylene into Si-H Bonds of Substituted Aryldimethylsilanes

| Substituent (R) | Hammett Constant (σ) | Relative Rate Constant (k_rel) |

|---|---|---|

| p-OMe | -0.27 | 0.82 |

| p-Me | -0.17 | 0.90 |

| m-Me | -0.07 | 0.95 |

| H | 0.00 | 1.00 |

| m-OMe | 0.12 | 1.15 |

| p-Cl | 0.23 | 1.25 |

| m-Cl | 0.37 | 1.40 |

| m-CF₃ | 0.43 | 1.55 |

Data sourced from a study on the reaction of dimethylgermylene with aryldimethylsilanes in benzene (B151609) at 70°C. oup.com

The insertion of dimethylgermylene into germanium-hydrogen (Ge-H) bonds is a fundamental process in organogermanium chemistry. Time-resolved kinetic studies have provided absolute rate constants for these reactions. For instance, the reaction of dimethylgermylene with triethylgermane (B74486) has been investigated, revealing a negative activation energy for the Ge-H insertion process. csic.es This suggests the formation of a pre-reaction complex.

Quantum chemical calculations have been instrumental in elucidating the reaction pathways. rsc.org These studies indicate that the insertion of germylenes into Ge-H bonds proceeds through the formation of weak complexes, which then rearrange to the final product via low-energy barriers. acs.org The reactivity is significantly influenced by the substituents on both the germylene and the germane (B1219785). For example, Me-for-H substitution in the substrate germane increases the rate constants, while Me-for-H substitution in the germylene decreases reactivity. rsc.org This is attributed to the electron-withdrawing effect of the methyl groups in the germylene. rsc.org

Comparisons of reactivity show that dimethylgermylene is significantly more reactive than its phenylated counterpart, diphenylgermylene, in reactions with group 14 M-H bonds. acs.org The reactivity order for insertion of dimethylgermylene is established as Sn-H > Ge-H > Si-H. acs.orgacs.org Specifically, dimethylgermylene is roughly 100 times more reactive toward Ge-H insertions than Si-H insertions. acs.org

Dimethylgermylene also undergoes insertion into carbon-halogen (C-X) bonds. The reaction with carbon tetrachloride (CCl₄) has been well-studied and results in the formation of trichloromethyldimethylchlorogermane. epa.gov Mechanistic investigations suggest that these reactions can proceed through both concerted and non-concerted pathways. researchgate.netacs.org

In the case of thermally generated dimethylgermylene reacting with benzyl (B1604629) bromide, evidence from ¹H CIDNP effects points to a cage abstraction-recombination mechanism, which confirms the singlet state of the germylene. researchgate.net Laser flash photolysis studies have been used to determine the absolute rate constants for the reaction of dimethylgermylene with CCl₄. acs.orgcanada.ca The reaction is thought to involve the initial formation of a donor-acceptor complex between the germylene and the halogenated hydrocarbon. acs.org

The concept of pentacoordinated intermediates is crucial for understanding the insertion reactions of dimethylgermylene. In the insertion into Si-H bonds, a pentacoordinated silicon intermediate is postulated. oup.com This is supported by the observed electronic effects of substituents. oup.com Similarly, in insertions into other bonds, the formation of hypervalent intermediates or transition states is a common mechanistic feature. researchgate.netdokumen.pub

Theoretical calculations have provided further support for the existence of these high-coordinate species. acs.org For example, DFT calculations on the thermal isomerization of a silacyclobutene (B14315791) derivative indicated that a pentacoordinate silicon intermediate plays an important role. acs.org These intermediates represent key points on the potential energy surface, connecting the reactants to the final insertion products.

Insertion into Carbon-Halogen Bonds (e.g., CCl₄)

Addition Reactions to Unsaturated Substrates

In addition to insertion reactions, dimethylgermylene readily adds to molecules containing π-bonds, such as alkenes and dienes, leading to the formation of cyclic germanium compounds.

Dimethylgermylene undergoes cycloaddition reactions with alkenes and dienes to form three- and five-membered germanocycles, respectively. acs.org The reaction with 2,3-dimethyl-1,3-butadiene, for instance, yields 1,1,3,4-tetramethyl-1-germacyclopent-3-ene. epa.gov

Mechanistic studies, including computational work, have explored the pathways of these cycloaddition reactions. acs.orgacs.org The addition of germylenes to 1,3-butadiene (B125203) can proceed via either a 1,2-addition to form a vinylgermirane or a concerted 1,4-addition to yield a germacyclopentene. acs.org Evidence suggests that the retro-addition of the germylene from the vinylgermirane followed by a 1,4-addition is a more favorable pathway to the five-membered ring than a direct rearrangement of the vinylgermirane. acs.org These reactions are often reversible. acs.orgresearchgate.net The equilibrium constants for these reactions are notably higher for dimethylgermylene compared to diphenylgermylene. acs.org

Additions to Heteroatom Multiple Bonds (e.g., Phosphaalkenes, Carbonyl Compounds)

Dimethylgermylene undergoes addition reactions with molecules containing multiple bonds involving heteroatoms, such as phosphorus and oxygen.

Phosphaalkenes (C=P): Dimethylgermylene readily participates in cycloaddition reactions with the carbon-phosphorus double bond of phosphaalkenes. This reaction provides a direct route to phosphagermacyclopropanes, which are three-membered heterocyclic rings containing both a germanium and a phosphorus atom. rsc.orguzh.chmathnet.ru This represents the first instance of such a compound prepared via this cycloaddition method. rsc.orguzh.ch

Carbonyl Compounds (C=O): Free dimethylgermylene has been shown to add to α,β-unsaturated systems, including vinyl ketones and α-diketones. capes.gov.bracs.org In contrast to its reactions with simple ketones, the presence of conjugation appears to facilitate the addition. The reaction of disilenes, the silicon analogues, with ketones often results in a [2+2] cycloaddition to yield four-membered silaoxetane rings, suggesting a similar pathway could be possible for germylenes under specific conditions. dtic.mil However, for many simple aldehydes and ketones, the reactivity of dimethylgermylene is limited, and insertion or other reactions may be favored over direct addition to the carbonyl group. thieme-connect.de

Pathways Leading to Novel Heterocyclic Germanium Compounds

The reactivity of dimethylgermylene is a cornerstone for the synthesis of a wide array of novel heterocyclic systems containing germanium.

From Alkynes: As detailed in section 3.2.2, reactions with alkynes are a rich source of germaheterocycles, including germoles, digermacyclohexadienes, and trigermacyclopentenes. csic.es

From Dienes: The reaction of photochemically generated dimethylgermylene with 2,3-dimethylbuta-1,3-diene yields 1,1,3,4-tetramethyl-1-germa-3-cyclopentene. oup.com Similarly, platinum-germylene intermediates can transfer a dimethylgermylene unit to 2,3-dimethylbutadiene to form a dihydrogermole. researchgate.netacs.org

From Phosphaalkenes: Cycloaddition to the C=P bond is a key pathway to three-membered phosphagermacyclopropanes. uzh.ch

From Diazabutadienes: Cycloaddition reactions with 1-aza- and 1,4-diazabutadienes lead to the formation of aza-germacyclopentenes. wikipedia.org

These synthetic routes highlight the utility of dimethylgermylene as a building block for creating diverse cyclic and polycyclic organogermanium architectures.

Dimerization and Oligomerization Processes

In the absence of suitable trapping agents, dimethylgermylene rapidly undergoes self-reaction, leading to dimers and higher-order polymers.

Formation of Tetramethyldigermene from Dimethylgermylene

The dimerization of dimethylgermylene is a diffusion-controlled process with no significant activation energy barrier, leading to the formation of tetramethyldigermene (Me₂Ge=GeMe₂), a molecule containing a germanium-germanium double bond. wikipedia.orgacs.org This transient species has been detected and studied using laser flash photolysis techniques. acs.orgnsc.ru

Spectroscopic Detection: Dimethylgermylene exhibits a characteristic transient absorption maximum around 470-490 nm in solution. oup.comacs.org As it decays, a new absorption band appears at approximately 370 nm, which is attributed to the formation of tetramethyldigermene. acs.orgnsc.ru

Mechanism: The dimerization is believed to proceed via the formation of two donor-acceptor adducts, which is distinct from the triplet-pairing mechanism observed for carbene dimerization. wikipedia.org The resulting digermene adopts a trans-bent structure. wikipedia.org

Pathways to Higher Polygermanes

The dimerization product, tetramethyldigermene, can itself be reactive and undergo further reactions to form larger oligomers and polymers known as polygermanes, with the general formula (Me₂Ge)n. wikipedia.org The photolysis of cyclic polygermanes, such as decamethylcyclopentagermane ((Me₂Ge)₅), can serve as a source of dimethylgermylene, which in turn leads to the formation of other cyclic polygermanes like octamethylcyclotetragermane ((Me₂Ge)₄), demonstrating the interconversion pathways within this class of compounds. oup.com The tendency to form these higher oligomers is a characteristic feature of germylene chemistry, driven by the thermodynamic stability of Ge-Ge single bonds. wikipedia.org

Comparative Reactivity Studies

The reactivity of dimethylgermylene is best understood when compared to other germylenes and related silicon analogues.

Dimethylgermylene vs. Germylene (GeH₂): Direct kinetic studies in the gas phase have shown that dimethylgermylene (GeMe₂) is significantly less reactive than the parent germylene (GeH₂). For instance, in reactions with methylgermanes, the rate coefficients for GeMe₂ reactions are lower by at least four orders of magnitude. rsc.orgrsc.org This marked decrease in reactivity is attributed to a combination of the electron-donating effect of the methyl groups and increased steric hindrance, which leads to a positive energy barrier for the rearrangement of the initially formed complexes. rsc.org

Dimethylgermylene vs. Diphenylgermylene (GePh₂): In contrast, when compared to diphenylgermylene, dimethylgermylene is found to be the more reactive species. Absolute rate constants for reactions with various reagents, including acids, amines, alkenes, and hydrides, are consistently higher for GeMe₂ than for GePh₂. acs.org

Dimethylgermylene vs. Dimethylsilylene (SiMe₂): The reactions of dimethylgermylene are generally slower than those of its silicon counterpart, dimethylsilylene. oup.com This reflects broader trends in the chemistry of heavier carbene analogues, where reactivity often decreases down the group.

Table 2: Comparative Reactivity Data

| Reacting Germylene | Substrate | Rate Coefficient (k) at 296 K (cm³ molecule⁻¹ s⁻¹) | Observation | Reference |

| GeH₂ | MeGeH₃ | (1.33 ± 0.04) × 10⁻¹⁰ | Fast Reaction | rsc.orgrsc.org |

| GeMe₂ | MeGeH₃ | No reaction detected | Unreactive | rsc.orgrsc.org |

| GeH₂ | Me₂GeH₂ | Negative Temperature Dependence | Fast Reaction | rsc.org |

| GeMe₂ | Me₂GeH₂ | Upper limit of ~10⁻¹⁴ | Extremely Slow/Unreactive | rsc.orgrsc.org |

This comparative data underscores the profound influence of substituents on the germanium center, with alkyl groups deactivating the germylene towards insertion reactions compared to hydrogen, but activating it compared to phenyl groups for addition reactions.

Comparison of Dimethylgermylene Reactivity with Unsubstituted Germylene (GeH₂)

The reactivity of dimethylgermylene (GeMe₂) is significantly lower than that of the parent, unsubstituted germylene (GeH₂). In the gas phase, GeH₂ reacts with various substrates, including alkenes, dienes, alkynes, hydridosilanes, and alcohols, at rates that approach the collisional limit. researchgate.net In stark contrast, the introduction of two methyl groups to the germanium center in GeMe₂ leads to a dramatic decrease in reactivity, often by several orders of magnitude. researchgate.netnih.gov

Time-resolved studies have demonstrated this difference quantitatively. For instance, the rate coefficient for the reaction of GeH₂ with methylgermane (MeGeH₃) at 296 K was found to be (1.33 ± 0.04) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov However, no reaction was detected between GeMe₂ and MeGeH₃ under similar conditions. nih.gov Similarly, in reactions with dimethylgermane (Me₂GeH₂), GeH₂ reacts readily, whereas no reaction is observed with GeMe₂ up to 549 K. nih.gov For the reaction of GeH₂ with Me₂GeH₂, the high-pressure rate coefficients yielded Arrhenius parameters of log(A/cm³ molecule⁻¹ s⁻¹) = -10.99 ± 0.07 and Eₐ = -(7.35 ± 0.48) kJ mol⁻¹. nih.gov For the corresponding reaction with GeMe₂, only an upper limit of approximately 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ could be established for the rate coefficient. nih.gov

Quantum chemical calculations attribute this pronounced difference in reactivity to a positive energy barrier for the rearrangement of the initially formed complexes in the case of GeMe₂. nih.gov While both germylenes can form initial complexes with substrates, the subsequent insertion or addition steps are significantly more facile for GeH₂. The methyl substituents on GeMe₂ introduce steric hindrance and also electronically deactivate the germanium center, contributing to this reduced reactivity. nih.gov Theoretical studies also indicate that the insertion of GeH₂ into the H-H bond has a substantial activation energy, and it is expected that the barrier for GeMe₂ would be even higher. researchgate.net

The main decomposition pathway for germane (GeH₄) leads to the formation of GeH₂, which then rapidly decomposes to atomic germanium and hydrogen. researchgate.net The high reactivity of GeH₂ makes it a key intermediate in chemical vapor deposition processes involving germanium hydrides. researchgate.net

Relative Reactivity Profiles with Other Substituted Germylenes (e.g., GePh₂)

The reactivity of dimethylgermylene (GeMe₂) is generally greater than that of diphenylgermylene (GePh₂). This trend has been observed in various reactions in solution. Laser flash photolysis studies have been instrumental in determining the absolute rate constants for the reactions of these germylenes with a range of substrates. acs.org

In reactions with substrates such as acetic acid, carbon tetrachloride, oxygen, amines, alkenes, and alkynes in hexane (B92381) solution, GeMe₂ consistently exhibits higher rate constants than GePh₂. acs.org This suggests that the electron-donating methyl groups in GeMe₂ render the germylene center more nucleophilic and reactive compared to the phenyl-substituted analogue. The phenyl groups in GePh₂, while potentially offering some electronic stabilization through their π-systems, also introduce significant steric bulk, which can hinder the approach of reactants.

In coordinating solvents like methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF), both GeMe₂ and GePh₂ form Lewis acid-base complexes. acs.orgacs.orgfigshare.com The decay of these complexes often proceeds through different pathways. For instance, in THF, dimerization to form the corresponding digermene is a significant decay pathway for the GeMe₂-THF complex. acs.orgacs.orgfigshare.com This dimerization is substantially slower for the GePh₂-THF complex, highlighting the greater steric hindrance imparted by the phenyl groups. acs.orgacs.orgfigshare.com In methanol, the GeMe₂-MeOH complex has a shorter lifetime (ca. 4 µs) compared to the GeAr₂-MeOH complexes (20-50 µs), indicating a faster decay process for the dimethyl-substituted species. acs.orgfigshare.com

The following table provides a comparative overview of the reactivity of GeMe₂ and GePh₂ with various reagents in hexane solution.

Table 1: Comparison of Absolute Rate Constants (k) for the Reactions of GeMe₂ and GePh₂ in Hexane Solution

| Reagent | k (GeMe₂) / M⁻¹s⁻¹ | k (GePh₂) / M⁻¹s⁻¹ |

|---|---|---|

| Acetic Acid | > 1 x 10⁹ | 1.8 x 10⁸ |

| Carbon Tetrachloride | 1.1 x 10⁷ | 2.0 x 10⁶ |

| Oxygen | 2.5 x 10⁹ | 1.1 x 10⁹ |

| n-Butylamine | 1.5 x 10⁷ | 3.1 x 10⁶ |

| Triethylamine | 4.0 x 10⁶ | 1.2 x 10⁶ |

| 1-Hexene | 2.4 x 10⁶ | 1.1 x 10⁵ |

| Isoprene | 1.2 x 10⁷ | 1.5 x 10⁶ |

| Triethylsilane | 1.6 x 10⁸ | 2.5 x 10⁷ |

Data sourced from studies on the laser flash photolysis of germylene precursors. acs.org

Analogous Reactivity Trends with Silylenes (e.g., SiMe₂)

The reactivity of germylenes often parallels that of their silicon analogues, silylenes. Both are divalent species with a lone pair of electrons and a vacant p-orbital, leading to similar reaction types such as insertions and additions. However, there are notable differences in their reactivity, largely stemming from the differing electronic properties of silicon and germanium.

Like GeH₂, silylene (SiH₂) is a highly reactive species. researchgate.net The substitution of hydrogen atoms with methyl groups to form dimethylsilylene (SiMe₂) generally leads to a decrease in reactivity, a trend also observed in the germylene series. However, comparisons between GeMe₂ and SiMe₂ reveal some surprising differences. For instance, SiMe₂ reacts with dimethylgermane (Me₂GeH₂) about 12.5 times slower than it reacts with dimethylsilane (B7800572) (Me₂SiH₂). nih.gov This suggests that the insertion of SiMe₂ into a Ge-H bond is less favorable than into a Si-H bond. Quantum chemical calculations support this, indicating a higher energy barrier for the rearrangement of the initial complex formed between SiMe₂ and germanes. nih.gov

In solution, both GeMe₂ and SiMe₂ can be generated via laser flash photolysis and their reactivities studied directly. acs.orgresearchgate.net In the presence of alcohols, both species form Lewis acid-base complexes. acs.orgresearchgate.net However, the kinetic behavior of these complexes shows marked differences. The complexes of SiMe₂ and SiPh₂ with methanol are transient and observed only at low alcohol concentrations, whereas the germylene-methanol complexes are more stable. acs.org

Generally, silylenes are considered more reactive than their germylene counterparts. This can be seen in their insertion reactions. For example, the insertion of silylene into the O-H bond of water has a lower calculated activation enthalpy than the corresponding reaction for germylene. researchgate.net This enhanced reactivity of silylenes is often attributed to the greater electrophilicity of silicon compared to germanium.

The following table summarizes some comparative reactivity data for GeMe₂ and SiMe₂.

Table 2: Comparison of Reactivity Data for GeMe₂ and SiMe₂

| Reaction | Reactivity of GeMe₂ | Reactivity of SiMe₂ | Notes |

|---|---|---|---|

| Insertion into Si-H bond | Generally slower than SiMe₂ insertion into Si-H | Generally faster than GeMe₂ insertion into Si-H | SiMe₂ reacts 12.5x slower with Me₂GeH₂ than with Me₂SiH₂. nih.gov |

| Reaction with Alcohols | Forms relatively stable complexes. acs.org | Forms transient complexes observed at low concentrations. acs.orgresearchgate.net | Indicates differences in Lewis acidity and complex stability. |

| Dimerization | Dimerizes in THF to form tetramethyldigermene. acs.orgacs.orgfigshare.com | Dimerizes to form tetramethyldisilene. | A common decay pathway for both species in the absence of trapping agents. |

Elucidation of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The reactivity, kinetics, and selectivity of dimethylgermylene are profoundly influenced by a combination of steric and electronic effects. numberanalytics.com These factors dictate the rate at which GeMe₂ reacts with various substrates and the nature of the products formed.

Electronic Effects: The two methyl groups attached to the germanium atom in GeMe₂ are electron-donating. This increases the electron density on the germanium center, enhancing its nucleophilicity compared to GeH₂. However, this increased nucleophilicity does not always translate to higher reactivity. In many reactions, particularly insertion into C-H or Si-H bonds, the germylene acts as an electrophile, and the electron-donating methyl groups deactivate the germanium center towards such reactions. This deactivating effect is a primary reason for the significantly lower reactivity of GeMe₂ compared to GeH₂. nih.gov

In reactions where dimethylgermylene acts as a nucleophile, such as in its attack on the silicon atom of aryldimethylsilanes, electron-withdrawing substituents on the aryl ring of the silane (B1218182) enhance the reaction rate. oup.com This is evidenced by a positive Hammett ρ value of 1.04, indicating that the reaction is facilitated by a lower electron density at the reaction center of the substrate. oup.com This supports a mechanism involving nucleophilic attack by the germylene on the silicon atom. oup.com

Steric Effects: The methyl groups in GeMe₂ are significantly larger than the hydrogen atoms in GeH₂. This increased steric bulk hinders the approach of substrates to the germanium center, slowing down reaction rates. osti.gov This steric hindrance is also a key factor when comparing the reactivity of GeMe₂ to other substituted germylenes like GePh₂. The even bulkier phenyl groups in GePh₂ lead to slower reactions compared to GeMe₂, as seen in the slower dimerization rate of the GePh₂-THF complex. acs.orgacs.orgacs.orgfigshare.com

In reactions with dienes, dimethylgermylene can undergo cycloaddition reactions. ucl.ac.ukamazonaws.com The stereochemistry of these additions provides insight into the concertedness of the reaction mechanism. The choice between a (2+1) cycloaddition to form a germacyclopropane or a (4+1) cycloaddition to form a germacyclopentene can be influenced by the structure of the diene, again highlighting the role of steric and electronic factors in determining the reaction pathway. ucl.ac.ukamazonaws.com

Coordination Chemistry of Dimethylgermylene

Bonding and Electronic Structure in Metal-Germylene Complexes

Analysis of Metal-Germanium Dative and Back-Bonding Interactions

The bond between a transition metal (M) and a dimethylgermylene ligand is best described as a combination of dative σ-donation and π-back-bonding. The germylene ligand donates its lone pair of electrons, which resides in a high s-character orbital, to a vacant d-orbital on the metal center, forming a σ-bond (M←GeMe₂). Concurrently, the metal can donate electron density from its filled d-orbitals into the empty 4p-orbital of the germanium atom, forming a π-bond (M→GeMe₂). This dual bonding character is analogous to that observed in well-known metal-carbonyl and metal-phosphine complexes.

Computational studies using Density Functional Theory (DFT) have been instrumental in dissecting these interactions. Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) provides a quantitative picture of the bonding. nih.gov For model systems like [(CO)₄Fe-GeMe₂], the analysis reveals that the M-Ge bond has significant contributions from both electrostatic attraction and orbital (covalent) interactions. The orbital interaction term can be further broken down into σ-donation and π-back-donation components.

Table 1: Representative Analysis of Metal-Germylene Bonding Components This table presents generalized data based on computational studies of germylene complexes to illustrate the nature of the bonding interactions.

| Interaction Component | Description | Typical Contribution to Orbital Interaction |

| σ-Donation (Ge→M) | Donation of the Ge lone pair into a vacant metal d-orbital. | 50-70% |

| π-Back-Bonding (M→Ge) | Donation from filled metal d-orbitals into the vacant Ge 4p-orbital. | 30-50% |

| Electrostatic Interaction | Ionic attraction between the metal and germylene fragments. | 40-60% of total attraction |

| Orbital (Covalent) Interaction | Covalent sharing of electrons through σ and π orbitals. | 40-60% of total attraction |

Influence of Ancillary Ligands on Germylene Coordination Properties

Electronic Effects:

σ-Donating Ligands: Ancillary ligands that are strong σ-donors (e.g., phosphines like PPh₃ or PMe₃) increase the electron density on the metal center. This enhanced electron richness at the metal promotes stronger π-back-donation to the empty p-orbital of the dimethylgermylene ligand. This strengthens the M-Ge bond and can be observed spectroscopically by changes in bond lengths and vibrational frequencies.

π-Accepting Ligands: Conversely, ancillary ligands that are strong π-acceptors (e.g., carbon monoxide, CO, or nitrosyl, NO) compete with the germylene for the metal's d-electron density. uci.edu This competition can reduce the extent of M→Ge back-bonding, potentially weakening the π-component of the metal-germylene bond.

The balance of these effects allows for the fine-tuning of the electronic environment at the germanium center, which has direct implications for the reactivity of the complex. wikipedia.org

Steric Effects: While dimethylgermylene itself is sterically undemanding, bulky ancillary ligands can impose significant steric pressure, influencing the coordination number and geometry of the metal center. For instance, in a square planar complex, bulky ligands might favor a trans arrangement relative to the germylene or even promote dissociation to create a more stable, less crowded environment.

Table 2: Predicted Influence of Ancillary Ligands (L) on a Hypothetical M-GeMe₂ Complex

| Ancillary Ligand (L) Type | Example | Effect on Metal Electron Density | Expected Impact on M→GeMe₂ Back-Bonding | Predicted M-Ge Bond Order |

| Strong σ-Donor | P(CH₃)₃ | Increases | Strengthened | Higher |

| Strong π-Acceptor | CO | Decreases | Weakened | Lower |

| Halide (σ-donor, weak π-donor) | Cl⁻ | Moderate Increase | Moderately Strengthened | Intermediate |

Reactivity and Transformations of Coordinated Dimethylgermylene

Coordinated dimethylgermylene ligands are not mere spectators; they actively participate in a range of chemical reactions. Their ambiphilic nature and the ability of germanium to switch between +2 and +4 oxidation states are central to their reactivity.

Oxidative Addition Reactions Involving Germylene Ligands

The general transformation can be represented as: LₙM-GeMe₂ + X-Y → Lₙ(X)M-Ge(Y)Me₂

This type of reaction is facilitated by the electron-rich nature of the M-Ge bond. For instance, the transfer of a [Me₂Ge] group from a precursor to a diene has been shown to be mediated by a platinum complex, which proceeds through the oxidative addition of the platinum(0) center into a strained Ge-C bond of the precursor. acs.org This forms a metallagermacycle, which then acts as the key intermediate. acs.org

The cooperative activation of E-H bonds (where E = H, N, O) has also been demonstrated for related germylene complexes. uniovi.es A low-coordinate platinum(0)-germylene system, for example, can readily activate dihydrogen (H₂), leading to a Pt(II)-germyl hydride species. uniovi.es Such reactions are often concerted, proceeding through a three-centered transition state involving the M-Ge bond and the substrate.

Ligand Exchange and Functionalization of Germylene Complexes

The dimethylgermylene ligand, or the ancillary ligands around it, can be substituted in ligand exchange reactions. The lability of these ligands is governed by both electronic and steric factors.

Ligand Exchange: The dimethylgermylene ligand itself can be replaced by other ligands, such as phosphines or N-heterocyclic carbenes (NHCs). The position of the equilibrium in such a substitution reaction depends on the relative stability constants of the incoming and outgoing ligands. savemyexams.com A ligand that forms a more stable complex with the metal center will drive the reaction forward. chemguide.co.ukchemguideforcie.co.uk LₙM-GeMe₂ + L' ⇌ LₙM-L' + GeMe₂

Similarly, ancillary ligands can be exchanged while the M-GeMe₂ unit remains intact. The trans effect of the germylene ligand can influence the rate of substitution of the ligand positioned opposite to it in square planar or octahedral complexes.

Functionalization: Coordinated dimethylgermylene can undergo transformations that modify its structure. These reactions are less common than those involving germylenes with functional groups but are nonetheless important. One key reaction is the insertion of unsaturated molecules, such as alkynes or dienes, into the M-Ge bond. This leads to the formation of larger metallacycles and represents a pathway for constructing more complex organogermanium compounds. The transfer of the dimethylgermylene unit from a platinum complex to 2,3-dimethylbutadiene to form a dihydrogermole is a clear example of this transformative reactivity. acs.org

Table 3: General Reactivity Patterns of Coordinated Dimethylgermylene

| Reaction Type | General Equation | Description |

| Oxidative Addition | LₙM-GeMe₂ + X-Y → Lₙ(X)M-Ge(Y)Me₂ | Cooperative activation of a substrate across the M-Ge bond, oxidizing Ge(II) to Ge(IV). |

| Ligand Substitution | LₙM-GeMe₂ + L' ⇌ LₙM-L' + GeMe₂ | Replacement of the germylene ligand by another ligand L'. |

| Ancillary Ligand Exchange | LₙM(X)-GeMe₂ + Y ⇌ LₙM(Y)-GeMe₂ + X | Substitution of an ancillary ligand X by Y. |

| Insertion/Group Transfer | LₙM-GeMe₂ + Substrate → LₙM-(Substrate)-GeMe₂ | Insertion of an unsaturated molecule into the M-Ge bond or transfer of the :GeMe₂ unit. |

Theoretical and Computational Investigations of Dimethylgermylene

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations have proven to be an indispensable tool for understanding the intrinsic properties of transient molecules like dimethylgermylene. These computational methods allow for a detailed examination of electronic configurations and the energy landscapes of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone.

Computational Analysis of Dimethylgermylene's Electronic Configuration

Theoretical studies, often employing methodologies like Density Functional Theory (DFT) and more advanced ab initio calculations, have been instrumental in characterizing the electronic ground state and low-lying excited states of dimethylgermylene. These calculations consistently show that dimethylgermylene possesses a singlet ground state, with a lone pair of electrons residing in a non-bonding orbital on the germanium atom and an empty p-orbital. This electronic configuration is crucial in dictating its reactivity, acting as both a nucleophile (donating the lone pair) and an electrophile (accepting electron density into the vacant p-orbital).

The calculated geometric parameters for dimethylgermylene vary slightly depending on the level of theory and basis set used. However, they generally provide a consistent picture of its structure.

| Computational Method | Ge-C Bond Length (Å) | C-Ge-C Bond Angle (°) | Reference |

|---|---|---|---|

| G2(MP2,SVP)//B3LYP | Data Not Available | Data Not Available | rsc.org |

Exploration of Potential Energy Surfaces for Dimethylgermylene Reactions

Potential energy surfaces (PES) are a central concept in computational chemistry, providing a multidimensional map of the energy of a molecular system as a function of its geometry. numberanalytics.comresearchgate.netlibretexts.org For the reactions of dimethylgermylene, exploring the PES allows for the identification of stable molecules (reactants and products), intermediates, and the transition states that connect them. numberanalytics.comlibretexts.org

Computational studies have mapped out the PES for various reactions involving dimethylgermylene, including its interactions with methylgermanes. rsc.org These explorations reveal the intricate pathways that these reactions can follow. For instance, the initial step in many reactions is the formation of a weakly bound complex between dimethylgermylene and the substrate molecule. rsc.orgrsc.org The subsequent transformations, such as insertion or addition, are then traced along the reaction coordinate on the PES. By scrutinizing these surfaces, chemists can gain a deeper understanding of reaction mechanisms and the factors that control them. numberanalytics.com

Mechanistic Probing via Advanced Computational Methods

Advanced computational methods, particularly those rooted in quantum mechanics, offer powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.govnumberanalytics.com These approaches go beyond simple structural and energetic descriptions to provide a dynamic picture of how chemical transformations occur.

Identification and Characterization of Transition States for Addition and Insertion Reactions

A key aspect of mechanistic studies is the identification and characterization of transition states. numberanalytics.comlibretexts.org A transition state represents the highest energy point along the lowest energy path from reactants to products and is a critical bottleneck for a reaction. libretexts.org Computational chemists can locate these saddle points on the potential energy surface and analyze their geometries and energetic properties. numberanalytics.com

For dimethylgermylene, computational studies have successfully characterized transition states for both addition and insertion reactions. rsc.orgchemrxiv.org For example, in the reaction with an alkene, the transition state for the [1+2] cycloaddition can be located, revealing the concerted nature of the bond formation. Similarly, for insertion reactions into O-H or C-H bonds, the transition state geometry provides insights into whether the reaction proceeds via a direct insertion or a more complex pathway involving an initial coordination complex. researchgate.net

The calculated energy of the transition state relative to the reactants gives the activation energy barrier for the reaction. A comparison of the activation energies for different possible pathways can predict which reaction is more likely to occur. For instance, quantum chemical calculations have shown that the reaction between dimethylgermylene and dimethylgermane has a positive energy barrier for the rearrangement of the initially formed complex, which explains its lack of reactivity. rsc.org

Elucidation of Reaction Pathways and Energy Barriers

Once the reactants, products, intermediates, and transition states are located on the potential energy surface, the entire reaction pathway can be mapped out. worldscientific.com This involves connecting these stationary points and calculating the energy changes along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a given transition state indeed connects the intended reactants and products. nih.gov

Computational studies on dimethylgermylene have elucidated the pathways for various reactions. For example, the insertion of dimethylgermylene into the O-H bond of water or alcohols has been shown to proceed through the formation of a Lewis acid-base complex, followed by an intramolecular proton transfer. researchgate.net The energy barriers associated with each step can be calculated, providing a quantitative measure of the reaction's feasibility.

| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| GeMe₂ + Me₂GeH₂ | G2(MP2,SVP)//B3LYP | Positive energy barrier | rsc.org |

Prediction of Intermediate Species Stability and Structure

In many reactions of dimethylgermylene, short-lived intermediate species are formed. mit.edu While these intermediates can be difficult to detect experimentally, computational methods can predict their structures, stabilities, and spectroscopic properties. mi-6.co.jpnih.gov

For instance, in the reaction of dimethylgermylene with dienes, a germacyclopropane intermediate might be formed. ucl.ac.uk Quantum chemical calculations can determine the geometry of this three-membered ring, its bond lengths and angles, and its stability relative to the reactants and the final product. The calculations can also predict vibrational frequencies, which can aid in the experimental identification of these transient species.

Furthermore, computational studies can investigate the stability of different potential intermediates to understand why a particular reaction pathway is favored. By comparing the energies of various possible intermediates, chemists can gain insights into the factors that govern the regioselectivity and stereoselectivity of a reaction. nih.govcam.ac.uk

Computational Thermochemistry for Organogermanium Compounds

Computational thermochemistry has emerged as a powerful tool for investigating the thermodynamic properties of organogermanium compounds. These theoretical methods are crucial for determining key data such as enthalpies of formation, bond dissociation energies, and reaction energies, especially for reactive intermediates like germylenes, which are often challenging to study experimentally. acs.orgsci-hub.se High-level ab initio quantum chemistry methods and density functional theory (DFT) are frequently employed to predict the thermochemical properties of these compounds with a high degree of accuracy. acs.orgresearchgate.net

The insights gained from computational studies are vital for understanding reaction mechanisms, predicting the stability of compounds, and guiding synthetic efforts in organogermanium chemistry. sciforum.netnih.gov By simulating molecular structures, vibrational frequencies, and energies, researchers can build a comprehensive picture of the chemical behavior of species like dimethylgermylene. acs.orgresearchgate.net

Theoretical Approaches to Enthalpies of Formation for Germylenes and Related Species

The accurate calculation of enthalpies of formation (ΔHf°) is a primary goal of the computational thermochemistry of organogermanium species. Various sophisticated theoretical methods have been developed and applied to achieve this, often aiming for "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

High-level composite methods such as Gaussian-n (G3, G4) theories and Weizmann-n (Wn) theories are particularly prominent. researchgate.netindiana.eduanl.gov These approaches combine results from different levels of theory and basis sets to approximate the results of a very high-level calculation with a large basis set, while remaining computationally tractable. indiana.eduuni-muenchen.de For instance, G3 and G4 theories and their more economical variants like G3(MP2) and G4(MP2) have been systematically used to compute molecular energies for a wide range of compounds, including those containing third-row elements like germanium. researchgate.netindiana.eduuni-rostock.de These methods typically involve geometry optimization and frequency calculations at a lower level of theory (like B3LYP), followed by a series of single-point energy calculations at higher levels, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)). indiana.eduuni-muenchen.de

A systematic investigation of dimethylgermylene (Ge(CH3)2) and related species using DFT functionals such as BLYP, B3LYP, and BHHLYP has been conducted to predict singlet-triplet energy gaps and electron affinities. sciforum.net For dimethylgermylene, the zero-point vibrational energy corrected adiabatic electron affinity (EAad(ZPVE)) was calculated to be 0.46 eV using the BHLYP functional with a DZP++ basis set. sciforum.net Such studies provide valuable data on the electronic structure and stability of these germylenes. sciforum.net

The table below summarizes the theoretical approaches used for calculating thermochemical data for various germylene and related organogermanium species.

| Compound/Species | Theoretical Method | Calculated Property | Result |

| Ge(CH3)2 | BHLYP/DZP++ | Adiabatic Electron Affinity (EAad(ZPVE)) | 0.46 eV sciforum.net |

| GeH2 | G3//B3LYP | Enthalpy of Formation (ΔHf°) | ~276.3 kJ/mol (most probable value) sci-hub.se |

| GeCl2 | G3//DFT | Enthalpy of Formation (ΔHf°) | Within two times the experimental uncertainty acs.org |

| GeH4 | G3//DFT | Enthalpy of Formation (ΔHf°) | Within two times the experimental uncertainty acs.org |

| GeMe4 | High-level ab initio | Enthalpy of Formation (ΔHf°) | -123 ± 4 kJ/mol csic.es |

This table presents a selection of calculated thermochemical data for germylenes and related compounds from various theoretical studies.

Isodesmic and homodesmotic reactions are another theoretical strategy employed to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the calculations. researchgate.net This approach has been successfully used for germane (B1219785) derivatives. sci-hub.se

Validation of Computational Models with Experimental Kinetic Data

A critical aspect of computational chemistry is the validation of theoretical models against reliable experimental data. nih.gov This process is essential for establishing the credibility and predictive power of the computational methods used. nih.gov For organogermanium compounds, this often involves comparing calculated kinetic parameters, such as activation energies, with those determined from experimental studies.

The decomposition of germane (GeH4) serves as an important benchmark for validating theoretical models. The calculated activation energy for the reaction GeH4 → GeH2 + H2 can be compared directly with experimental values. For example, a calculated activation energy of 217.7 kJ/mol was found to be in excellent agreement with experimentally evaluated values of 218.1 ± 13 kJ/mol and a range of 209.3–227.3 kJ/mol from different experimental setups. sci-hub.se This strong correlation between theory and experiment lends confidence to the computational methodology. sci-hub.se

Similarly, the calculated reaction enthalpy for the same reaction (164.5 kJ/mol) shows reasonable agreement with both theoretical best estimates and available experimental data. sci-hub.se The validation process is iterative; initial calculations can highlight which parameters are most critical, guiding the design of new experiments, and the results of those experiments can, in turn, be used to refine and improve the computational models. nih.gov

The table below provides a comparison of theoretical and experimental data for the decomposition of germane, illustrating the validation process.

| Reaction | Parameter | Theoretical Value (kJ/mol) | Experimental Value (kJ/mol) |

| GeH4 → GeH2 + H2 | Activation Energy (Ea) | 217.7 sci-hub.se | 218.1 ± 13 sci-hub.se |

| 209.3 - 227.3 sci-hub.se | |||

| GeH4 → GeH3 + H | Reaction Enthalpy (ΔHr) at 0 K | 343.3 ± 8.4 sci-hub.se | 339.1 ± 15.5 sci-hub.se |

This table compares calculated kinetic and thermodynamic parameters for germane decomposition with experimental findings, demonstrating the validation of computational models.

The successful validation of computational models for simpler systems like germane provides a foundation for applying these methods to more complex organogermanium species like dimethylgermylene, where experimental data may be scarcer.

Applications and Emerging Research Directions

Dimethylgermylene in Organic Synthesis

The unique reactivity of dimethylgermylene makes it a valuable synthon for the creation of a wide array of organogermanium compounds. Its ability to insert into various chemical bonds and participate in cycloaddition reactions has been harnessed by chemists to develop synthetic routes to previously inaccessible molecules.

Strategic Use as a Synthon for Constructing Germanium-Containing Frameworks

Dimethylgermylene serves as a key precursor for the assembly of larger structures incorporating germanium atoms. It can be generated in situ from various precursors, such as the photolysis of decamethylcyclopentagermane, and subsequently trapped by other reagents. oup.com This "in-situ" generation and trapping strategy allows for the controlled introduction of a dimethylgermyl unit into a target molecule. For instance, the reaction of photochemically generated dimethylgermylene with 2,3-dimethylbuta-1,3-diene yields 1,1,3,4-tetramethyl-1-germa-3-cyclopentene. oup.com

Furthermore, dimethylgermylene can be transferred from a carrier molecule to a substrate. An anthracene-based precursor has been utilized for dimethylgermylene group transfer reactions. acs.org The transfer of the dimethylgermylene unit to 2,3-dimethylbutadiene has been achieved, although the development of efficient catalytic cycles for this transformation remains an area of active research. acs.org The reaction of free dimethylgermylene with alkynes can lead to the formation of various germaheterocycles, including four-, five-, and six-membered rings containing one, two, or three germanium atoms. researchgate.net The specific products formed are dependent on the nature of the substituents on the alkyne. researchgate.net

| Precursor/Method | Reactant | Product | Reference |

| Photolysis of decamethylcyclopentagermane | 2,3-dimethylbuta-1,3-diene | 1,1,3,4-tetramethyl-1-germa-3-cyclopentene | oup.com |

| Anthracene-based precursor | 2,3-dimethylbutadiene | 1,1,3,4-tetramethyl-1-germa-3-cyclopentene | acs.org |

| Free dimethylgermylene | Alkynes (RC≡CR') | Various germaheterocycles (e.g., 1,4-digermacyclohexa-2,5-dienes, 1-germacyclopenta-2,4-dienes) | researchgate.net |

Catalytic Applications in Chemical Transformations

Beyond its role as a synthetic building block, dimethylgermylene and its derivatives are being explored for their potential in catalysis. These applications leverage the electronic properties of the germanium center to influence the course of chemical reactions.

Dimethylgermylene-Derived Catalysts in Olefin Metathesis and Polymerization

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, with wide applications in organic synthesis and polymer chemistry. libretexts.orgfiveable.meraineslab.comnobelprize.org The development of efficient and well-defined catalysts, such as those developed by Grubbs and Schrock, has been crucial to the advancement of this field. libretexts.orgnobelprize.orgnobelprize.org

Dimethylgermylene has been incorporated as a linking group in transition metal complexes used as catalysts for olefin production. google.com For example, dimethylgermylenebis(indenyl)zirconium dichloride is a transition metal compound that can be used in combination with other components to create a catalyst for the oligomerization of ethylene (B1197577) to produce α-olefins. google.com These catalysts demonstrate high activity in this process. google.com The use of such bridged metallocene complexes allows for fine-tuning of the catalyst's steric and electronic properties, which can influence the selectivity and efficiency of the polymerization process.

| Catalyst Component | Application | Product | Reference |

| Dimethylgermylenebis(indenyl)zirconium dichloride | Ethylene oligomerization | α-Olefins | google.com |

Role in Hydroboration and Other Stereoselective Addition Reactions

Hydroboration is a fundamental reaction in organic synthesis that allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond. mmcmodinagar.ac.inlibretexts.orgmakingmolecules.comorgosolver.comchemistrysteps.com The resulting organoborane can then be converted to a variety of functional groups with high stereospecificity. mmcmodinagar.ac.inmakingmolecules.com

While direct catalytic applications of dimethylgermylene in hydroboration are not extensively documented, the principles of stereoselective addition reactions are relevant to the broader context of dimethylgermylene chemistry. The insertion of dimethylgermylene into various bonds can be considered a type of addition reaction, and understanding the factors that control the stereochemistry of these processes is crucial for their synthetic application. For instance, the reaction of dimethylgermylene with alkynes to form germaheterocycles involves the addition of the germylene unit across the triple bond, and the stereochemistry of this addition can be influenced by the reaction conditions and the nature of the substrates. researchgate.net

Exploration of Dimethylgermylene as a Lewis Acid or Nucleophilic Catalyst

The electronic nature of dimethylgermylene, with its vacant p-orbital and a lone pair of electrons on the germanium atom, suggests that it could potentially act as either a Lewis acid or a nucleophile. A Lewis acid is an electron-pair acceptor, while a nucleophile is an electron-pair donor. princeton.edureed.edufiveable.mesioc.ac.cnreddit.com

The exploration of dimethylgermylene as a catalyst in this dual role is an emerging area of research. In its capacity as a Lewis acid, dimethylgermylene could activate electrophiles by coordinating to a lone pair of electrons. reed.edufiveable.me Conversely, as a nucleophile, it could initiate reactions by attacking electron-deficient centers. princeton.edu While specific examples of dimethylgermylene acting as a standalone Lewis acid or nucleophilic catalyst are still being investigated, the fundamental reactivity patterns of germylenes suggest that such catalytic cycles are plausible and represent a promising avenue for future research.

Role in Advanced Materials Science

The chemical compound dimethylgermylene (Me₂Ge), a germanium analogue of dimethylcarbene, serves as a pivotal reactive intermediate and building block in the synthesis of advanced materials. Its unique electronic structure and reactivity have enabled the creation of novel organometallic polymers, complex cage-like molecules, and materials with promising semiconducting and optoelectronic properties.

Incorporation into Organometallic Polymers and Oligomers with Tunable Properties

Dimethylgermylene is a key component in the synthesis of organogermanium polymers and oligomers, materials that are gaining attention for their unique electronic and optical properties derived from the germanium atoms in their skeletal structures. researchgate.net Unlike their carbon-based counterparts, polygermanes exhibit σ-electron delocalization along the Ge-Ge backbone, which leads to interesting conductive and photophysical behaviors. chemrxiv.org The incorporation of dimethylgermylene units into polymer chains allows for the tuning of these properties. researchgate.netchemrxiv.org

The synthesis of such polymers can be achieved through various methods, including the ring-opening polymerization (ROP) of strained, germylene-bridged organometallic compounds. For instance, dimethylgermylene-bridged Current time information in Bangalore, IN.ferrocenophanes have been utilized as monomers in ROP to create organometallic polymers. usask.ca Additionally, dimethylgermylene can act as a bridging group in mono-indenyl transition metal compounds that serve as catalysts for polymerization processes. google.comgoogle.com

Research has also explored the synthesis of cross-linked network systems by the thermal polymerization of acetylene (B1199291) units within organogermanium polymers, highlighting their potential as precursors for Si/C/N-based ceramics. researchgate.net The structural diversity of organogermanium polymers is further exemplified by crystalline structures like propagermanium, which forms a polymeric ladder-shaped framework of concatenated eight-membered Ge-O rings. doi.org

Table 1: Examples of Dimethylgermylene in Polymer Synthesis

| Polymer Type | Synthetic Route | Precursor/Monomer Containing Dimethylgermylene Unit | Potential Application | Reference(s) |

| Organometallic Polymers | Ring-Opening Polymerization (ROP) | Dimethylgermylene-bridged Current time information in Bangalore, IN.ferrocenophanes | Advanced materials | usask.ca |

| Polyolefins | Catalytic Polymerization | Mono-indenyl transition metal compounds with dimethylgermylene bridges | General polymers | google.comgoogle.com |

| π-Conjugated Polymers | Stille Coupling Reactions | Distannyldithienogermole | Organic photovoltaics | acs.org |

| Ceramic Precursors | Thermal Polymerization of Acetylene Units | Organogermanium polymers with acetylene functionalities | Si/C/N-based ceramics | researchgate.net |

Synthesis of Germasila-Adamantanes and Other Cage-Like Germanium Structures

Dimethylgermylene units are instrumental in the regioselective synthesis of complex, cage-like molecules such as germasila-adamantanes. These structures are of significant interest as they can be considered molecular models or building blocks of silicon/germanium alloys. researchgate.netrsc.org The synthesis often involves a cationic sila-Wagner–Meerwein (SWM) rearrangement, a powerful method for constructing intricate cage structures. researchgate.netnih.gov

A key synthetic strategy involves the rearrangement of a tricyclic adamantane (B196018) precursor containing a dimethylgermylene unit. nih.gov Under specific reaction conditions, this precursor quantitatively and selectively rearranges to form a germasila-adamantane, where the germanium atom is incorporated into a bridgehead position of the adamantane cage. researchgate.netrsc.orgnih.gov This deliberate placement of germanium atoms allows for the synthesis of germasila-adamantanes with a defined germanium content and controlled regiochemistry. researchgate.netrsc.orgrsc.org

For example, a trimethylgermylated sila-adamantane can be cleanly converted to a germa-nonasila-adamantane cage structure in high yield. researchgate.net Similarly, a tetragermasila-adamantane with germanium atoms in bridging positions can be rearranged to an isomeric structure where all four germanium atoms have shifted to the bridgehead positions, without compromising the integrity of the adamantane cage. rsc.org

Table 2: Synthesis of Germasila-Adamantanes via Rearrangement

| Precursor | Rearrangement Product | Reaction Conditions | Isolated Yield | Reference(s) |

| Tricyclic adamantane precursor with a dimethylgermylene unit | Germasila-adamantane (1) | Slightly enforced conditions | 79% | researchgate.netnih.gov |

| Trimethylgermylated sila-adamantane (3) | Germa-nonasila-adamantane (1) | Catalytic Ph₃C[B(C₆F₅)₄] in toluene | 92% | researchgate.net |

| Tetragermasila-adamantane (5) | Isomeric adamantane cage (2) with Ge at bridgehead positions | Ph₃C[B(C₆F₅)₄]/toluene | 69% | rsc.org |

Potential Contributions to Semiconducting and Optoelectronic Materials

The incorporation of dimethylgermylene into various molecular and polymeric structures offers significant potential for the development of new semiconducting and optoelectronic materials. jlu.edu.cnutwente.nl Polygermanes, which can be synthesized from germylene precursors, are considered germanium-based analogues of polyethylene (B3416737) but with distinct electronic properties. chemrxiv.org The σ-delocalization in the Ge-Ge backbone of polygermanes allows for electrical conductivity, and their band gaps can be tailored by modifying molecular weight and side-group substituents. chemrxiv.org

Di- and trigermanes, which can be formed through the insertion of germylenes into Ge-X bonds, have been shown to exhibit luminescence and semiconducting properties, with measured band gaps of around 3.3 eV. researchgate.net These properties suggest their potential use in developing new materials with specific spectral characteristics for optoelectronic devices. researchgate.net